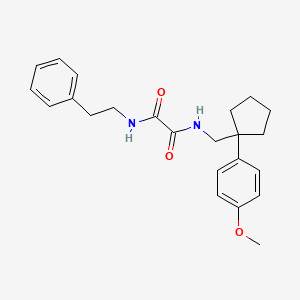
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopentyl group substituted with a 4-methoxyphenyl moiety, linked to an oxalamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a methoxyphenyl reagent.
Coupling with Oxalamide: The final step involves coupling the cyclopentyl intermediate with an oxalamide derivative under suitable conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用机制
The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide
- N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide is unique due to its specific structural features, such as the combination of a cyclopentyl group with a 4-methoxyphenyl moiety and an oxalamide backbone
属性
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-20-11-9-19(10-12-20)23(14-5-6-15-23)17-25-22(27)21(26)24-16-13-18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-17H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYICHSWZWMWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)
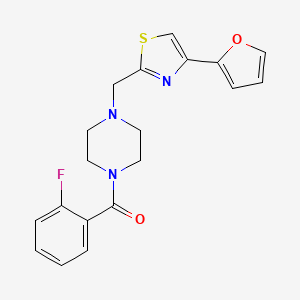
![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)
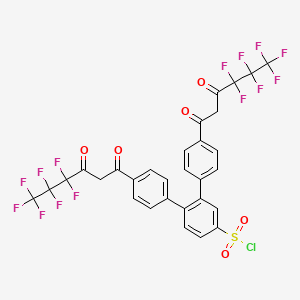
![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
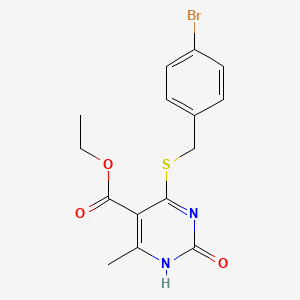
![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)
![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)


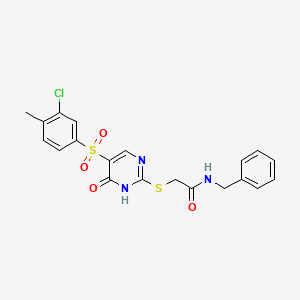
![14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0?,?.0??,??]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B2521335.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2521336.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
